

# Core Concepts: Understanding DSPE-PEG-SH MW 2000

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DSPE-PEG-SH, MW 2000

Cat. No.: B15573441

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1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[thiol(polyethylene glycol)-2000] (DSPE-PEG-SH MW 2000) is a heterobifunctional, PEGylated phospholipid derivative widely employed in nanomedicine and drug delivery.[1] It is an amphiphilic polymer, meaning it possesses both a hydrophobic (water-fearing) lipid tail (DSPE) and a hydrophilic (water-loving) polymer head (PEG-SH).[2][3] This unique structure allows it to self-assemble in aqueous solutions into micelles or to be incorporated into the lipid bilayer of nanoparticles such as liposomes.[4][5][6]

The key functionalities of DSPE-PEG-SH MW 2000 are:

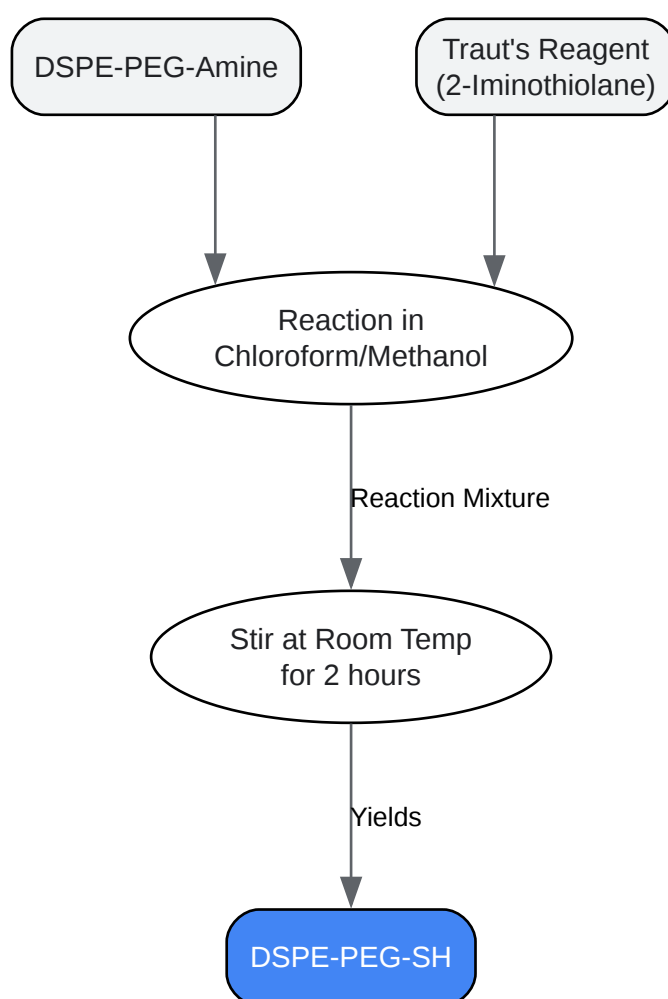
- **DSPE Anchor:** The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine portion is a saturated 18-carbon phospholipid that serves as a robust hydrophobic anchor, allowing for stable insertion into the lipid core of nanoparticles.[7]
- **PEG 2000 Spacer:** The polyethylene glycol chain of approximately 2000 Da forms a hydrophilic, flexible corona on the nanoparticle surface. This PEG layer creates a "stealth" characteristic, providing a steric barrier that inhibits the adsorption of plasma proteins (opsonization).[3][8][9] This, in turn, reduces recognition and clearance by the mononuclear phagocyte system (MPS), significantly prolonging the circulation half-life of the nanocarrier in the bloodstream.[8][10][11]
- **Terminal Thiol (-SH) Group:** The reactive thiol (sulfhydryl) group at the distal end of the PEG chain is a critical functional handle for bioconjugation. It readily reacts with maleimide-functionalized molecules to form a stable covalent thioether bond.[4][5][6][12] This allows for

the surface modification of nanoparticles with targeting ligands such as antibodies, peptides, or aptamers to achieve site-specific drug delivery.[1][8]

## Synthesis and Chemical Reactions

### Synthesis of DSPE-PEG-SH

A common method for synthesizing DSPE-PEG-SH is by modifying a precursor molecule, DSPE-PEG-Amine, using Traut's reagent (2-iminothiolane). The primary amine group reacts with Traut's reagent to introduce a free thiol group.[13]

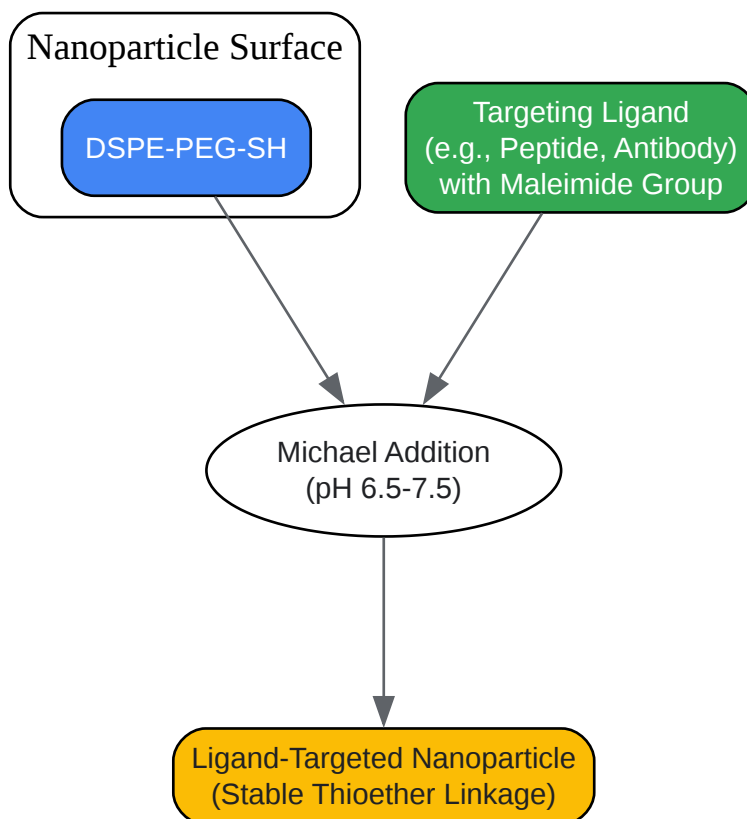


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Caption: Synthesis of DSPE-PEG-SH from DSPE-PEG-Amine.

## Thiol-Maleimide Conjugation Chemistry

The terminal thiol group of DSPE-PEG-SH is most commonly utilized for covalently attaching targeting moieties through a Michael addition reaction with a maleimide group. This "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for conjugating sensitive biological molecules.[14][15]



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Caption: Thiol-maleimide coupling for nanoparticle targeting.

## Quantitative Data and Physicochemical Characterization

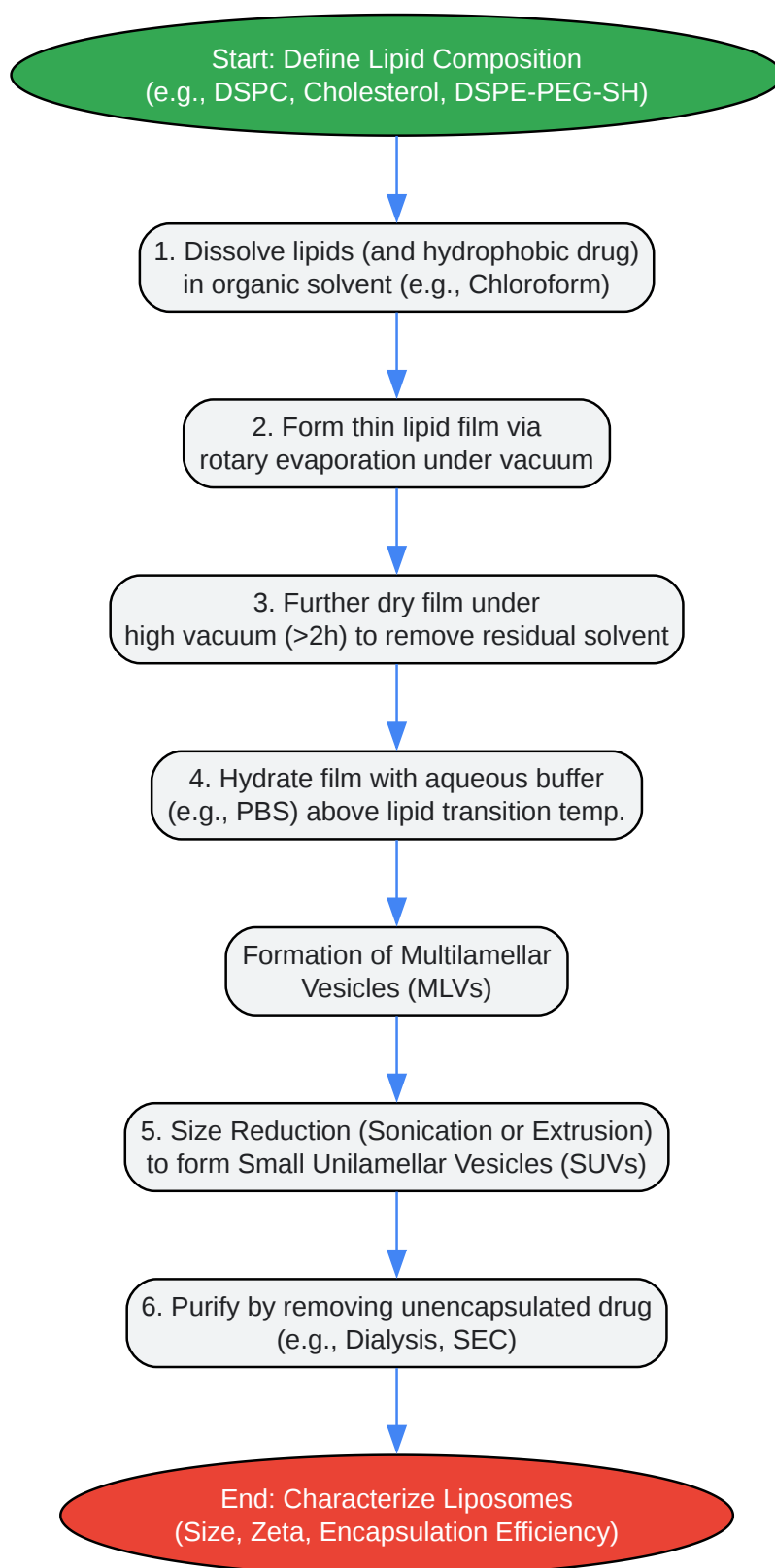
The physicochemical properties of DSPE-PEG-SH and the nanoparticles formulated with it are critical for their in vivo performance. Key parameters include particle size, polydispersity index (PDI), zeta potential, and critical micelle concentration (CMC).

Parameter	System	Value	Method	Reference
Particle Size (Diameter)	DSPE-PEG2000 Micelles	~10 nm	DLS & SAXS	[16]
DSPE-PEG2000 Micelles	16.5 - 20 nm	Not Specified	[10]	
DSPE-PEG2000 (alone)	52.0 nm	DLS	[17]	
cRGD-modified Liposomes	126 nm	DLS	[18]	
Zeta Potential	DSPE-PEG2000 Micelles	-2.7 ± 1.1 mV	DLS	[16]
DSPE-PEG2000 (alone)	~ -38.0 mV	DLS	[17]	
Polydispersity Index (PDI)	cRGD-modified Liposomes	0.1	DLS	
Critical Micelle Conc. (CMC)	DSPE-PEG2000	$1.8 \times 10^{-5} \text{ mol L}^{-1}$	Not Specified	[16]
DSPE-PEG2000	Micromolar Range	Fluorescence	[19]	
Aggregation Number	DSPE-PEG2000 Micelles	~90 units/micelle	Not Specified	

## Experimental Protocols

### Protocol 1: Liposome Formulation via Thin-Film Hydration

This is a robust and widely used method for preparing liposomes and encapsulating hydrophobic drugs.[3][20][21]



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Caption: Workflow for liposome preparation by thin-film hydration.

#### Detailed Methodology:

- **Lipid Dissolution:** A mixture of lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and DSPE-PEG-SH (a common molar ratio is 55:40:5), are dissolved in an organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask.[\[22\]](#) If a hydrophobic drug is to be encapsulated, it is added at this stage.[\[21\]](#)
- **Film Formation:** The flask is attached to a rotary evaporator, and the organic solvent is removed under reduced pressure. This process leaves a thin, uniform lipid film on the inner wall of the flask.[\[20\]](#)[\[22\]](#)
- **Drying:** To ensure complete removal of the organic solvent, the flask is placed under a high vacuum for several hours or overnight.[\[21\]](#)
- **Hydration:** The lipid film is hydrated with an aqueous buffer (e.g., PBS, pH 7.4). The hydration is performed at a temperature above the phase transition temperature of the main lipid component to ensure proper formation of multilamellar vesicles (MLVs).[\[20\]](#)
- **Size Reduction:** The resulting MLV suspension is heterogeneous in size. To produce uniformly sized small unilamellar vesicles (SUVs), the suspension is subjected to size reduction. This is typically achieved by probe sonication or, more commonly, by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[\[20\]](#) The extrusion process is repeated for an odd number of passes (e.g., 11-21 times) to ensure a narrow size distribution.[\[20\]](#)
- **Purification and Sterilization:** Unencapsulated drug is removed from the liposome suspension using techniques like size exclusion chromatography (SEC) or dialysis. The final formulation can be sterilized by filtration through a 0.22  $\mu\text{m}$  filter.

## Protocol 2: Characterization of Drug Encapsulation Efficiency

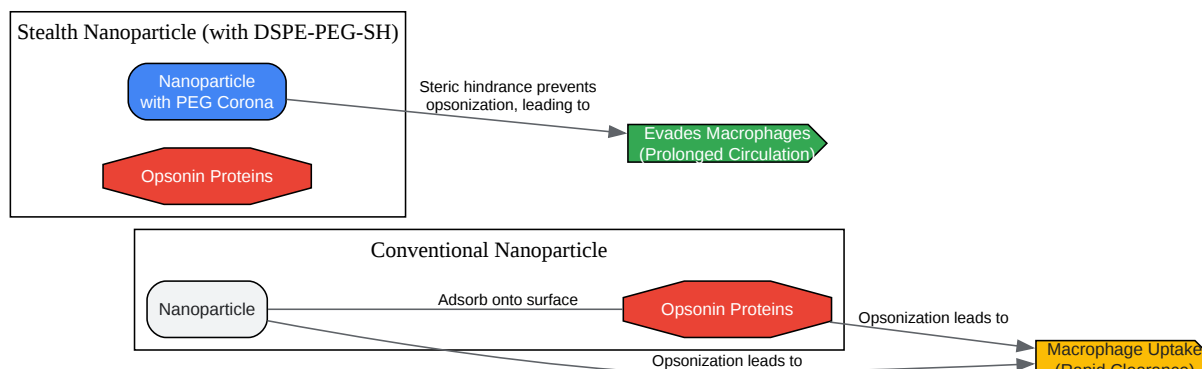
This protocol determines the amount of drug successfully loaded into the nanoparticles.[\[20\]](#)

#### Methodology:

- Separation: The unencapsulated ("free") drug must be separated from the drug-loaded liposomes. This can be done using size exclusion chromatography, dialysis, or ultrafiltration. [20]
- Lysis: The purified liposomes are disrupted (lysed) to release the encapsulated drug. This is typically achieved by adding a surfactant (e.g., Triton X-100) or an organic solvent like methanol.[20]
- Quantification: The concentration of the released drug is measured using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20]
- Calculation: The Encapsulation Efficiency (EE%) is calculated as:  $EE\% = (\text{Mass of Drug in Liposomes} / \text{Total Mass of Drug Used}) \times 100$

## Mechanism of Action: The "Stealth" Effect

The PEG corona provided by DSPE-PEG-SH is fundamental to the in vivo efficacy of many nanomedicines. It provides a "stealth" or sterically stabilized surface that prevents the adsorption of opsonin proteins from the bloodstream. This, in turn, helps the nanoparticles evade recognition and uptake by macrophages of the mononuclear phagocyte system, primarily in the liver and spleen, leading to a longer circulation time and enhanced accumulation in target tissues (like tumors) via the Enhanced Permeability and Retention (EPR) effect.[2][9][20]



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Caption: DSPE-PEG-SH provides a "stealth" effect, preventing opsonization and rapid clearance.

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- To cite this document: BenchChem. [Core Concepts: Understanding DSPE-PEG-SH MW 2000]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573441#dspe-peg-sh-mw-2000-literature-review]

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